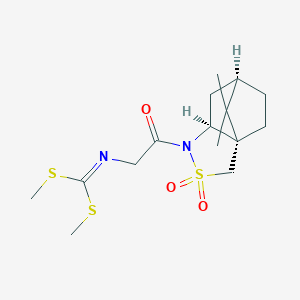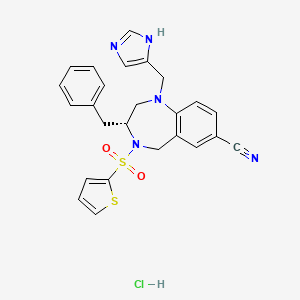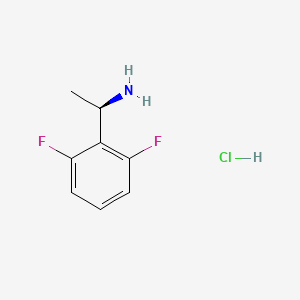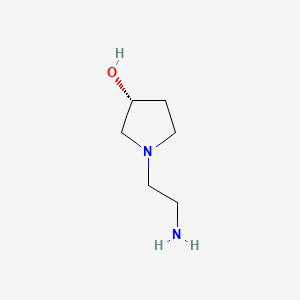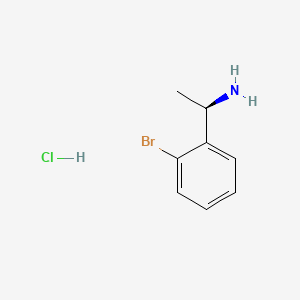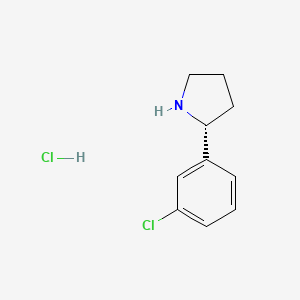
(R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-2-(3-Chlorophenyl)pyrrolidine Hydrochloride” is a chemical compound with the CAS Number: 1360442-43-8 . It has a molecular weight of 218.13 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular formula of “®-2-(3-Chlorophenyl)pyrrolidine Hydrochloride” is C10H13Cl2N . The structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Physical And Chemical Properties Analysis
“®-2-(3-Chlorophenyl)pyrrolidine Hydrochloride” is a solid substance at room temperature . It has a molecular weight of 218.13 .
Applications De Recherche Scientifique
Stereoselective Behavior in Calcium Channel Blockers
- Research on a functional analogue of diltiazem, which contains a pyrrolidine ring similar to (R)-2-(3-Chlorophenyl)pyrrolidine, has shown that the stereocenter of this ring contributes significantly to its binding and functional properties in L-type calcium channels. This suggests that compounds like (R)-2-(3-Chlorophenyl)pyrrolidine could exhibit stereoselective behavior in their interactions with biological targets, potentially impacting their efficacy and safety profiles in pharmacological applications (Carosati et al., 2009).
Synthesis of Therapeutic Agents
- The compound has been used as an intermediate in the stereospecific synthesis of therapeutic agents like Baclofen and PCPGABA. These syntheses underscore the importance of compounds like (R)-2-(3-Chlorophenyl)pyrrolidine in the production of clinically relevant drugs (Yoshifuji & Kaname, 1995).
Potential Antithrombin Activity
- Enantiomerically pure pyrrolidine derivatives, which include structures similar to (R)-2-(3-Chlorophenyl)pyrrolidine, have been synthesized and evaluated for potential antithrombin activity. This research implies that such compounds could be useful in developing new anticoagulant medications (Ayan et al., 2013).
Chemical Properties and Stability
- Studies focusing on the chemical structure and stability of pyrrolidine derivatives provide insights into the physicochemical properties of (R)-2-(3-Chlorophenyl)pyrrolidine. Understanding these properties is crucial for its effective use in pharmaceutical formulations and industrial applications (Ravikumar & Sridhar, 2006).
Applications in Organic Synthesis
- The compound's utility in organic synthesis, particularly in the formation of pyrrolidines through cycloaddition reactions, has been explored. This highlights its role in synthesizing a wide range of organic compounds, including those with biological activity (Żmigrodzka et al., 2022).
Spectroscopic Identification
- The compound's identification and characterization through spectroscopic methods have been documented, providing valuable information for its quality control and assurance in pharmaceutical and chemical industries (Nycz et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-(3-chlorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-9-4-1-3-8(7-9)10-5-2-6-12-10;/h1,3-4,7,10,12H,2,5-6H2;1H/t10-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAWSYYGMXRWLS-HNCPQSOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3-Chlorophenyl)pyrrolidine Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

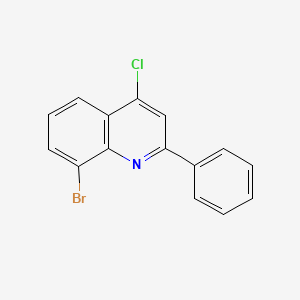
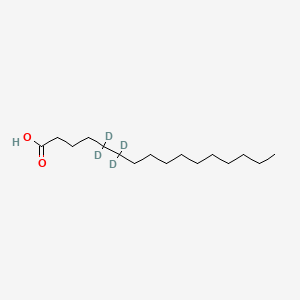
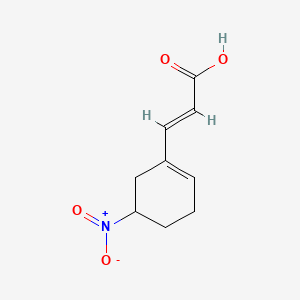
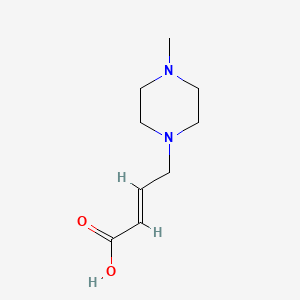

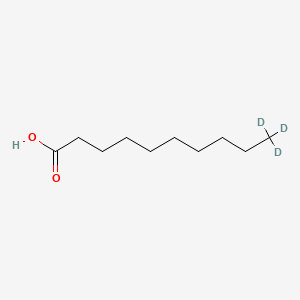

![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)
